Dansyl-Ala-Arg-OH Trifluoroacetate

Vue d'ensemble

Description

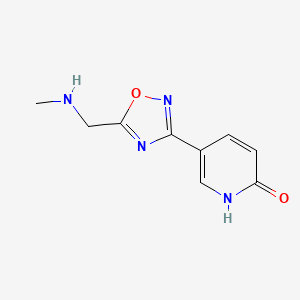

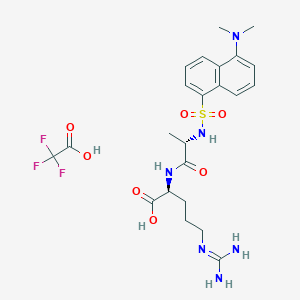

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . The substrate and the cleavage product Dansyl-Ala-OH are equally fluorescent (λex = 340 nm; λem = 495 nm). The product has to be extracted with chloroform, and the uncleaved substrate remains in the aqueous phase (at acidic pH) .

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Molecular Structure Analysis

The molecular formula of Dansyl-Ala-Arg-OH Trifluoroacetate is C23H31F3N6O7S. Its molecular weight is 592.6 g/mol.Chemical Reactions Analysis

The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .Physical And Chemical Properties Analysis

Dansyl-Ala-Arg-OH Trifluoroacetate is a fluorescent substrate for carboxypeptidase M . It has a molecular weight of 478.57 and a molecular formula of C21H30N6O5S .Applications De Recherche Scientifique

Protein Binding

Dansyl-Ala-Arg-OH Trifluoroacetate is used in laboratory procedures for binding enzymes or coupling peptides to carrier proteins. This process is crucial for developing relationships between proteins and other cellular components .

Chromatography

In chromatography, particularly High-Performance Liquid Chromatography (HPLC) , this compound is used during the purification of peptides. Trifluoroacetic acid (TFA), a component of Dansyl-Ala-Arg-OH Trifluoroacetate, is commonly used to release synthesized peptides from solid-phase resins .

Mass Spectrometry

Dansyl-Ala-Arg-OH Trifluoroacetate aids in sample manipulation during mass spectrometry by fulfilling essential laboratory functions and ensuring efficient and effective applications .

Amino Acid Quantification

The compound is involved in the quantification of amino acids in biological samples, which is a critical tool for studying metabolism. Dansylation, a process involving dansyl chloride, allows for the targeted quantification of amino acids .

Fluorescent Sensing

It serves as a fluorescent substrate for carboxypeptidase M, where both the substrate and cleavage product are equally fluorescent, facilitating the detection of specific reactions .

Pharmaceutical Manufacturing

Trifluoroacetic acid (TFA), part of this compound, is utilized in the manufacturing process of pharmaceuticals to aid in peptide synthesis and purification .

Mécanisme D'action

Target of Action

Dansyl-Ala-Arg-OH Trifluoroacetate is primarily targeted towards carboxypeptidase M . Carboxypeptidase M is an enzyme that plays a crucial role in the metabolism of proteins and peptides, and is involved in various biological processes.

Mode of Action

Dansyl-Ala-Arg-OH Trifluoroacetate acts as a fluorescent substrate for carboxypeptidase M . The compound undergoes a reaction with free amines, yielding dansylated reaction products . This reaction is facilitated by dansyl chloride, which is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .

Biochemical Pathways

The biochemical pathway involved in the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the metabolism of proteins and peptides. The compound, acting as a substrate, participates in the enzymatic reaction catalyzed by carboxypeptidase M . The resulting dansylated products are well-retained on reverse-phase columns .

Pharmacokinetics

The compound’s interaction with carboxypeptidase m and its subsequent reactions suggest that it may be metabolized and excreted following its enzymatic conversion .

Result of Action

The result of the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the production of dansylated reaction products . These products are fluorescent, allowing for the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .

Action Environment

The action of Dansyl-Ala-Arg-OH Trifluoroacetate is influenced by the pH of the environment. The uncleaved substrate remains in the aqueous phase at acidic pH . Additionally, the fluorescent properties of the substrate and the cleavage product (Dansyl-Ala-OH) are equally fluorescent, and the product has to be extracted with chloroform .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOTWRDWOWKVRZ-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31F3N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansyl-Ala-Arg-OH Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)

![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)

![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)